

Drofenine Hydrochloride: A Technical Deep Dive into its Discovery and Development

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Compound of Interest		
Compound Name:	Drofenine hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Drofenine hydrochloride, a compound with a rich history originating from Ciba, has been a subject of scientific inquiry for its antispasmodic properties and complex pharmacological profile. This technical guide provides an in-depth exploration of the discovery, historical development, and multifaceted mechanism of action of **Drofenine hydrochloride**. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development. The document details its synthesis, summarizes key quantitative data, and elucidates its intricate signaling pathways through detailed diagrams. While **Drofenine hydrochloride** has shown significant preclinical promise, a thorough review of available literature indicates a notable absence of registered clinical trials, suggesting its development may not have progressed to extensive human studies.

Discovery and Historical Development

Drofenine hydrochloride, also known as Adiphenine hydrochloride, was developed by the Swiss pharmaceutical company Ciba. It was initially investigated for its anticholinergic and antispasmodic activities, aimed at treating smooth muscle spasms.[1] The classical synthesis route involves the esterification of diphenylacetic acid derivatives with diethylaminoethanol, followed by salt formation with hydrochloric acid.[2]



A common manufacturing process involves the hydrogenation of diphenylacetic acid 2-(diethylamino)ethyl ester. In this process, 17.4 parts of the ester are dissolved in 200 parts of acetic acid and hydrogenated over a platinum catalyst. After the calculated volume of hydrogen is absorbed, the catalyst is filtered off, and the solvent is removed. The remaining oil is then treated with ether, water, and a potassium carbonate solution. The ether layer is subsequently washed, dried, and the solvent removed. The final product, 2-(diethylamino)ethyl α -phenylcyclohexaneacetate, is obtained by vacuum distillation and is typically used as the hydrochloride salt.[1]

Chemical and Physical Properties

Property	- Value
Chemical Formula	C20H31NO2 · HCl
Molecular Weight	353.9 g/mol
CAS Number	548-66-3
Appearance	White to off-white crystalline powder
Solubility	Soluble in water and ethanol

Synthesis

The synthesis of **Drofenine hydrochloride** can be achieved through several methods. A classical approach involves the reaction of diphenylacetyl chloride with 2-(diethylamino)ethanol.

Experimental Protocol: Synthesis of Drofenine Hydrochloride

Materials:

- · Diphenylacetyl chloride
- 2-(Diethylamino)ethanol
- Anhydrous diethyl ether



Hydrochloric acid (ethanolic solution)

Procedure:

- A solution of diphenylacetyl chloride in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a dropping funnel and a reflux condenser.
- An equimolar amount of 2-(diethylamino)ethanol, dissolved in anhydrous diethyl ether, is added dropwise to the stirred solution of diphenylacetyl chloride at room temperature.
- After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.
- The resulting precipitate of diethylaminoethanol hydrochloride is removed by filtration.
- The filtrate, containing the Drofenine free base, is concentrated under reduced pressure.
- The oily residue is redissolved in a minimal amount of anhydrous diethyl ether.
- A solution of hydrochloric acid in absolute ethanol is added dropwise with stirring until precipitation is complete.
- The white precipitate of **Drofenine hydrochloride** is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Mechanism of Action

Drofenine hydrochloride exhibits a complex mechanism of action, targeting multiple cellular components to exert its pharmacological effects. It is a potent competitive inhibitor of butyrylcholinesterase (BChE) and an antagonist of M1 muscarinic acetylcholine receptors.[3] More recent research has unveiled its role as an inhibitor of the Kv2.1 potassium channel and a modulator of inflammatory signaling pathways.

Inhibition of Butyrylcholinesterase (BChE)

Drofenine hydrochloride acts as a competitive inhibitor of BChE, an enzyme involved in the hydrolysis of acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine at the synaptic cleft, thereby potentiating its effects.



Muscarinic M1 Receptor Antagonism

As an antagonist of M1 muscarinic acetylcholine receptors, **Drofenine hydrochloride** blocks the action of acetylcholine at these receptors, contributing to its antispasmodic effects on smooth muscle.

Kv2.1 Potassium Channel Inhibition

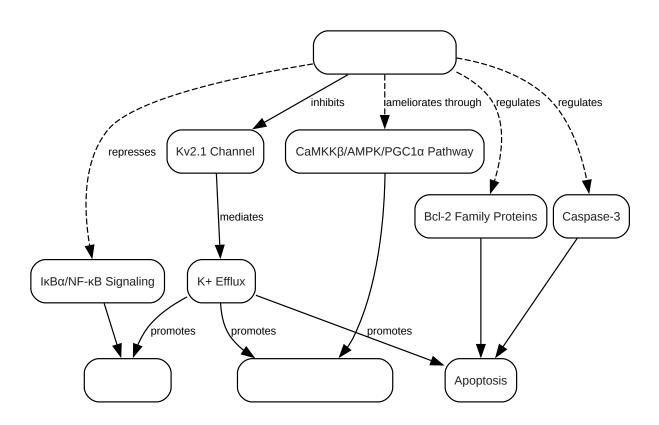
A significant aspect of Drofenine's mechanism of action is its ability to block the Kv2.1 voltage-gated potassium channel.[4] This channel plays a crucial role in regulating neuronal excitability. Inhibition of Kv2.1 by Drofenine can modulate neurotransmission and has been investigated for its potential therapeutic effects in conditions such as diabetic peripheral neuropathy.[4]

Modulation of Inflammatory Signaling Pathways

Drofenine has been shown to suppress inflammation by repressing IκBα/NF-κB signaling.[4] This pathway is a key regulator of the expression of pro-inflammatory genes. By inhibiting this pathway, Drofenine can reduce the production of inflammatory mediators. Furthermore, it has been demonstrated that Drofenine can suppress NLRP3 inflammasome activation through the JNK/NF-κB pathway.[5]

Signaling Pathway Diagrams

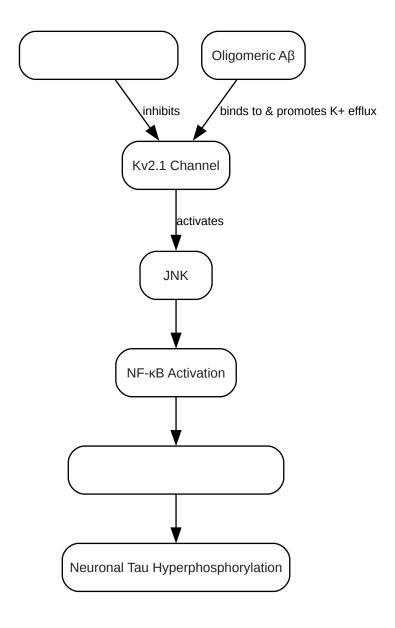




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Caption: Signaling pathway of **Drofenine hydrochloride** via Kv2.1 inhibition.





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Caption: Drofenine's role in the Aβ/Kv2.1/JNK/NF-κB/NLRP3 pathway.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the pharmacological activity of **Drofenine hydrochloride**.

Table 1: Receptor and Enzyme Inhibition



Target	Assay	Value	Reference
Butyrylcholinesterase (BChE)	Competitive Inhibition (Ki)	3 μΜ	[3]
Muscarinic M1 Receptor	Antagonism (pA2)	8.15	N/A

Table 2: Ion Channel and Other Targets

Target	Assay	Value	Reference
Transient Receptor Potential Vanilloid 3 (TRPV3)	Agonism (EC50)	205 μΜ	[6]
Kv2.1 Channel	Inhibition	Potent inhibitor	[4]

Experimental Protocols for Key Assays Kv2.1 Channel Inhibition Assay (Whole-Cell Patch-Clamp)

Cell Preparation:

- HEK293 cells stably expressing the human Kv2.1 channel are cultured under standard conditions.
- Cells are plated on glass coverslips 24-48 hours before the experiment.

Electrophysiology:

- Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.
- The chamber is continuously perfused with an external solution containing (in mM): 140
 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).



- Patch pipettes are pulled from borosilicate glass and have a resistance of 2-4 MΩ when filled with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, and 10 HEPES (pH adjusted to 7.2 with KOH).
- Whole-cell recordings are established using standard patch-clamp techniques.
- Cells are held at a holding potential of -80 mV.
- Kv2.1 currents are elicited by depolarizing voltage steps to +60 mV for 500 ms.
- A baseline of stable currents is established before the application of **Drofenine** hydrochloride.
- **Drofenine hydrochloride** is applied at various concentrations via the perfusion system, and the effect on the Kv2.1 current amplitude is recorded.
- Data are analyzed to determine the concentration-dependent inhibition and IC50 value.

NF-кВ Reporter Gene Assay

Cell Culture and Transfection:

- HEK293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
- Cells are seeded in 24-well plates and co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

Assay Protocol:

- 24 hours post-transfection, the cells are pre-treated with various concentrations of **Drofenine** hydrochloride for 1 hour.
- The cells are then stimulated with a known NF- κ B activator, such as tumor necrosis factoralpha (TNF- α ; 10 ng/mL), for 6 hours.
- After stimulation, the cells are lysed, and the luciferase activity is measured using a dualluciferase reporter assay system.



- The firefly luciferase activity (NF-κB-dependent) is normalized to the Renilla luciferase activity (transfection control).
- The inhibitory effect of **Drofenine hydrochloride** on NF-κB activation is calculated as the percentage reduction in luciferase activity compared to the TNF-α-stimulated control.

Clinical Development

Despite its long history and extensive preclinical investigation, a comprehensive search of clinical trial registries and published literature did not yield any evidence of formal clinical trials for **Drofenine hydrochloride**. This suggests that the development of **Drofenine hydrochloride** may not have progressed to the stage of human clinical evaluation for its primary indication as an antispasmodic or for any of its more recently discovered pharmacological activities. The reasons for this are not publicly documented but could be related to a variety of factors, including pharmacokinetic properties, safety profile, or a strategic decision by the developing company.

Conclusion

Drofenine hydrochloride is a pharmacologically complex molecule with a history rooted in the search for effective antispasmodic agents. Its mechanism of action has been shown to be more intricate than initially understood, involving not only classical anticholinergic and BChE inhibitory activities but also modulation of the Kv2.1 ion channel and key inflammatory signaling pathways such as NF-κB. While preclinical data highlight its potential in various therapeutic areas, the lack of clinical trial data remains a significant gap in its developmental history. This technical guide provides a consolidated resource of the available scientific knowledge on Drofenine hydrochloride, which may serve as a valuable reference for future research and drug discovery efforts.

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